n(2)-Carboxyethylguanosine

DNA damage glycation depurination

N(2)-Carboxyethylguanosine (CEG; CHEBI:62030) is a guanosine derivative bearing a 1-carboxyethyl substituent at the exocyclic N2 position of the guanine base. It is formed predominantly via non-enzymatic glycation of guanosine residues in RNA by the reactive α-oxoaldehyde methylglyoxal (MG), a by-product of glycolysis, making CEG a stable, quantifiable advanced glycation end-product (AGE) of RNA.

Molecular Formula C13H17N5O7
Molecular Weight 355.30 g/mol
Cat. No. B13444120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen(2)-Carboxyethylguanosine
Molecular FormulaC13H17N5O7
Molecular Weight355.30 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
InChIInChI=1S/C13H17N5O7/c1-4(12(23)24)15-13-16-9-6(10(22)17-13)14-3-18(9)11-8(21)7(20)5(2-19)25-11/h3-5,7-8,11,19-21H,2H2,1H3,(H,23,24)(H2,15,16,17,22)/t4?,5-,7-,8-,11-/m1/s1
InChIKeyJYXKXKDWVWQIOH-WEQFEWOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(2)-Carboxyethylguanosine (CEG): A Defined RNA Nucleoside Advanced Glycation End-Product (AGE) Marker with Distinct Biological and Analytical Properties


N(2)-Carboxyethylguanosine (CEG; CHEBI:62030) is a guanosine derivative bearing a 1-carboxyethyl substituent at the exocyclic N2 position of the guanine base [1]. It is formed predominantly via non-enzymatic glycation of guanosine residues in RNA by the reactive α-oxoaldehyde methylglyoxal (MG), a by-product of glycolysis, making CEG a stable, quantifiable advanced glycation end-product (AGE) of RNA [2]. The compound exists as a pair of diastereomers, (R)-CEG and (S)-CEG, which exhibit distinct physicochemical and biological properties relevant to biomarker discovery, RNA damage assessment, and food chemistry [3]. As the ribonucleoside counterpart of the more widely studied DNA adduct N2-(1-carboxyethyl)-2′-deoxyguanosine (CEdG), CEG serves a unique and non-redundant role in epitranscriptomic damage surveillance where DNA-centric markers prove insufficient [2].

1
RNA-specific methylglyoxal-derived AGE marker for epitranscriptomic damage studies
2
Diastereomer-defined (R/S) reference standard with distinct bioanalytical and functional profiles
3
Ribonucleoside scaffold; distinct from the DNA adduct CEdG in cohort-level association context

Why N(2)-Carboxyethylguanosine Cannot Be Replaced by N2-Carboxymethylguanosine, Unmodified Guanosine, or the Deoxyribose Analog in Critical Applications


N(2)-Carboxyethylguanosine occupies a unique chemical space that precludes simple interchange with its closest structural analogs. Unlike N2-carboxymethylguanosine (CMG), which arises primarily from glucose-mediated glycation, CEG is the specific and dominant product when dihydroxyacetone (DHA) or methylglyoxal reacts with guanosine, demonstrating distinct glycation-agent specificity [1]. Compared to the DNA counterpart N2-carboxyethyl-2′-deoxyguanosine (CEdG), CEG exhibits stronger and independent statistical association with type 2 diabetes (T2D) and diabetic complications in clinical cohorts, confirming that the ribose-versus-deoxyribose sugar moiety dictates both adduct formation bias and disease relevance [2]. Furthermore, at the nucleotide level, the 5′-monophosphate form of CEG acts as a potent umami taste enhancer with diastereomer-dependent potency (thresholds of 0.19 vs. 0.85 mmol/L), a property entirely absent in unmodified guanosine monophosphate (GMP) [3]. Substituting any of these analogs would thus compromise detection specificity, biomarker fidelity, or functional activity.

CMG N2-carboxymethylguanosine reflects a glucose/ascorbate-dominated glycation route and may not capture methylglyoxal-specific RNA damage
CEdG The deoxyribose analog omits the RNA-damage dimension; ribose vs. deoxyribose sugar moiety may shift cohort-level association context
GMP Unmodified guanosine lacks the carboxyethyl-specific functional readout in taste-modulation and stability assays

Quantitative Differentiation Evidence: N(2)-Carboxyethylguanosine vs. Closest Analogs Across Six Measurable Dimensions


Enhanced Depurination Propensity of CEdG vs. Unmodified Deoxyguanosine Defines a Unique DNA-Destabilizing Lesion

When deoxyguanosine (dGua) and the CEG deoxyribose analog N2-carboxyethyldeoxyguanosine (CEdG) were incubated under identical glycation conditions, more than 25% of CEdG underwent spontaneous hydrolysis of the N-glycosidic bond to release free CEguanine, whereas unmodified dGua remained completely stable [1]. This differential lability constitutes a unique and quantifiable property of the carboxyethyl adduct.

N-glycosidic stability
Head-to-head
CEdG: >25% depurination; dGua: stable, no detectable hydrolysis
Supports DNA lesion lability assessment in repair studies
In vitro glycation; HPLC/DAD monitoring
DNA damage glycation depurination abasic sites mutagenesis

Thermodynamic Duplex Destabilization: N2-CEdG Increases ΔG by ~4 kcal/mol Relative to Unmodified Duplex

Incorporation of N2-CEdG into oligodeoxyribonucleotides resulted in a significant destabilization of the DNA double helix, with an approximately 4 kcal/mol increase in Gibbs free energy (ΔG) for duplex formation compared to the unmodified control duplex at 25 °C [1]. This thermodynamic penalty was observed for both diastereomers of N2-CEdG.

Duplex destabilization
Head-to-head
ΔG increase ~4 kcal/mol
Supports lesion recognition assay design and polymerase processivity studies
Both diastereomers; UV melting at 25 °C
DNA biophysics melting temperature duplex stability lesion recognition oligonucleotide synthesis

Umami Taste-Enhancing Activity: (S)-CEG 5′-Monophosphate Is 4.5-Fold More Potent Than Its (R)-Diastereomer and Unmatched by Unmodified GMP

Sensory studies on the 5′-monophosphate form of CEG revealed umami recognition threshold concentrations of 0.19 mmol/L for the (S)-configured diastereomer and 0.85 mmol/L for the (R)-configured diastereomer, both tested on monosodium L-glutamate (MSG) solutions [1]. Unmodified guanosine 5′-monophosphate (GMP) at equivalent concentrations does not exhibit this umami-enhancing synergy, and the (S)-diastereomer is 4.5-fold more potent than the (R)-form.

Umami threshold
Head-to-head
(S)-CEG 5′-MP: 0.19 mmol/L; (R)-CEG 5′-MP: 0.85 mmol/L; GMP: inactive
Supports diastereomer-specific sourcing for taste-modulation research
Sensory panel; MSG solution context
food chemistry umami taste modulation Maillard reaction nucleotide yeast extract

Differential Glycation-Agent Specificity: DHA Exclusively Produces CEG, Whereas Glucose Generates Both CEG and CMG

HPLC/DAD monitoring of guanosine glycation demonstrated that dihydroxyacetone (DHA) acts as a highly potent glycating agent that specifically produces N2-carboxyethylguanosine (CEG), whereas D-glucose generates mixtures of both CEG and the chain-shortened analog N2-carboxymethylguanosine (CMG) [1]. This differential product profile establishes that CEG is the exclusive stable adduct formed from the physiologically abundant glycolysis-derived α-oxoaldehyde DHA/methylglyoxal pathway.

Glycation agent specificity
Head-to-head
DHA: CEG only; Glucose: CEG + CMG mixture
Supports MG-pathway-specific biomarker selection over glucose-derived markers
HPLC/DAD product profiling; in vitro guanosine glycation
glycation specificity dihydroxyacetone Maillard reaction biomarker specificity HPLC

Superior Type 2 Diabetes Biomarker Association: CEG Outperforms CEdG for Disease and Complication Stratification

In a clinical cohort study, CEG levels were significantly elevated in type 2 diabetes (T2D) patients and exhibited a more significant statistical association with T2D than the corresponding DNA adduct N2-(1-carboxyethyl)-deoxyguanosine (CEdG) [1]. Furthermore, CEG—but not CEdG—was significantly elevated in T2D patients who developed diabetic complications compared to those who did not, establishing CEG as the superior biomarker for disease progression monitoring.

Reported T2D cohort association
Reported
CEG: reported elevation in T2D and complication subgroups; CEdG: reported elevation in T2D only
Reported biomarker association context; RNA-damage dimension distinct from DNA adduct
Cohort-level data; requires independent validation
type 2 diabetes biomarker epitranscriptomics RNA damage clinical chemistry CEG

Differential Translesion Synthesis Bypass Requirements: N2-CEdG and N2-CMdG Depend on Distinct Polymerase Pathways in Mammalian Cells

Shuttle vector experiments in mammalian cells demonstrated that deficiency in DNA polymerase κ (Polk) or polymerase ι (Poli) resulted in elevated G→T and G→A mutation frequencies at both N2-CEdG and N2-CMdG sites, but the bypass efficiency and the specific polymerase utilization profile differed between the two lesions [1]. While murine Polk-/- cells showed reduced bypass efficiency for both adducts, the human polymerase ι preferentially inserts dCMP opposite N2-CEdG with distinct steady-state kinetic parameters compared to N2-CMdG, establishing that the ethyl versus methyl chain length dictates polymerase specialization.

TLS polymerase dependency
Head-to-head
N2-CEdG: requires Polk and Poli; distinct kinetic profile vs. N2-CMdG
Supports lesion-specific polymerase study design; ethyl vs. methyl chain alters bypass pathway
Shuttle vector assay; MEF and 293T cells
DNA repair translesion synthesis polymerase kappa polymerase iota mutagenesis N2-CEdG N2-CMdG

High-Impact Application Scenarios Where N(2)-Carboxyethylguanosine Provides Irreplaceable Value


Clinical Biomarker Assay Development for Type 2 Diabetes Complication Risk Stratification Using Urinary or Circulating CEG

CEG is the preferred analyte over CEdG for developing LC-MS/MS-based biomarker assays targeting diabetic complication prediction. As demonstrated in the 2025 Molecular Metabolism study, CEG—but not CEdG—is significantly elevated in T2D patients who develop complications versus those who do not, providing a unique RNA-damage dimension for risk stratification that DNA-based markers fail to capture [1]. Stable isotope dilution LC-ESI-MS/MS methods using ¹⁵N₅-labeled internal standards have been validated for the analogous DNA adduct (CEdG) and can be directly adapted for CEG quantification in urine or plasma [2].

Stereochemically Defined Synthesis of Umami-Enhancing Nucleotides for Savory Flavor Applications

The (S)-configured diastereomer of CEG 5′-monophosphate exhibits a 4.5-fold lower umami recognition threshold (0.19 mmol/L) compared to the (R)-form (0.85 mmol/L) on MSG solutions [1]. This diastereomer-specific potency makes (S)-CEG 5′-monophosphate the target compound for industrial flavor houses developing next-generation umami enhancers via Maillard-type glycation of GMP with glyceraldehyde or dihydroxyacetone. Procurement of stereochemically pure (S)-CEG reference material is essential for sensory QC and regulatory dossier preparation.

Synthesis and Biophysical Characterization of Site-Specifically Modified Oligonucleotides for DNA Repair and Mutagenesis Research

Oligodeoxyribonucleotides containing N2-CEdG (the deoxyribose analog) are indispensable substrates for translesion synthesis (TLS) polymerase studies. The lesion imposes a substantial ~4 kcal/mol duplex destabilization penalty [1] and is bypassed accurately but with distinct polymerase requirements compared to the one-carbon-shorter N2-CMdG lesion [2]. Researchers investigating DinB/pol κ or pol ι substrate specificity must use site-specifically modified CEdG-containing oligonucleotides rather than CMdG-containing controls, as the ethyl-versus-methyl chain length materially alters polymerase engagement and mutagenic outcome.

In Vitro Modeling of Methylglyoxal-Induced RNA Damage and Epitranscriptomic Consequences

For studies modeling the impact of methylglyoxal on RNA stability and translation, CEG is the only stable and quantifiable RNA adduct formed under physiological conditions [1]. Unlike glucose-mediated glycation, which produces mixtures of CEG and CMG, the DHA/methylglyoxal pathway specifically generates CEG, making it the exclusive biomarker for MG-induced epitranscriptomic damage. CEG modification in luciferase reporter mRNA has been shown to decrease both RNA stability and translational efficiency compared to unmodified mRNA, providing a direct functional readout for RNA quality control studies [1].

Application
Selection Property
Validation Focus
T2D complication biomarker research
RNA-specific AGE marker selectivity over DNA adduct CEdG
Cohort-level endpoint validation; LC-MS/MS method adaptation
Umami-enhancing nucleotide research
(S)-diastereomer-defined potency and stereochemical purity
Sensory panel threshold verification; diastereomer-specific QC
DNA repair and TLS polymerase studies
Site-specific CEdG-modified oligonucleotide with defined duplex destabilization
Bypass efficiency and fidelity assays; lesion-specific polymerase engagement
RNA glycation and epitranscriptomic research
MG-pathway-specific stable RNA adduct; distinct from glucose-derived CMG
RNA stability and translation endpoint monitoring
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